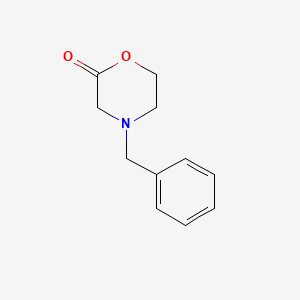

4-Benzylmorpholin-2-one

描述

Significance of Morpholine (B109124) Heterocycles in Drug Discovery and Chemical Synthesis

The morpholine ring, a six-membered heterocycle containing both nitrogen and oxygen atoms, is a well-established "privileged structure" in medicinal chemistry. Current time information in Bangalore, IN.thieme-connect.com Its prevalence in numerous FDA-approved drugs underscores its importance. Notable examples include the antibiotic Linezolid , the anticancer agent Gefitinib , and the antiemetic Aprepitant . taylorandfrancis.comthieme-connect.comacs.orgiajps.comnih.gov The incorporation of a morpholine moiety into a drug candidate can confer advantageous physicochemical properties, such as enhanced aqueous solubility, improved metabolic stability, and favorable pharmacokinetic profiles. thieme-connect.comthieme-connect.com These attributes often lead to better oral bioavailability and a reduced likelihood of undesirable side effects. thieme-connect.com The morpholine ring can also participate in crucial hydrogen bonding interactions with biological targets like enzymes and receptors, thereby enhancing binding affinity and potency. taylorandfrancis.comnih.gov

The synthetic accessibility of morpholine derivatives further contributes to their widespread use in chemical synthesis. Current time information in Bangalore, IN. They can be readily introduced into molecules and serve as versatile scaffolds for further chemical modifications, allowing for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs. Current time information in Bangalore, IN.

Structural Features and Chemical Reactivity of 4-Benzylmorpholin-2-one as a Research Scaffold

This compound possesses a unique combination of structural features that make it an attractive scaffold for chemical research. The core morpholin-2-one (B1368128) ring system provides a constrained, three-dimensional architecture. The lactone (cyclic ester) functionality and the tertiary amine offer specific sites for chemical manipulation.

The reactivity of this compound is multifaceted. The methylene (B1212753) group adjacent to the carbonyl (the C-3 position) is a key site for functionalization. Research has demonstrated that this position can be readily alkylated or otherwise modified, allowing for the introduction of diverse substituents. taylorandfrancis.com This is particularly valuable in the construction of libraries of analogues for screening purposes.

Furthermore, the lactone ring itself can undergo ring-opening reactions. For instance, studies on N-acyl morpholin-2-ones have shown that they can undergo organocatalytic ring-opening polymerization to form functionalized poly(aminoesters). nih.govacs.orgacs.orgresearchgate.net This reactivity opens avenues for the development of novel biodegradable polymers with potential applications in materials science and drug delivery.

A key aspect of this compound as a research scaffold is its utility in asymmetric synthesis. Chiral versions of the morpholin-2-one core can be synthesized from readily available chiral starting materials like α-amino acids. researchgate.netthieme-connect.com These chiral scaffolds can then be used to direct the stereochemistry of subsequent reactions, enabling the synthesis of enantiomerically pure complex molecules. researchgate.netresearchgate.netnih.gov

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₁H₁₃NO₂ |

| Molecular Weight | 191.23 g/mol |

| IUPAC Name | 4-benzyl-1,4-oxazin-2-one |

| CAS Number | 5453-99-6 |

| Physical Form | Liquid |

Data sourced from multiple chemical suppliers and databases. sigmaaldrich.com

Current Research Landscape and Emerging Applications of this compound Analogues

The versatile nature of the this compound scaffold has led to its exploration in a variety of research areas, with its analogues showing promise in several emerging applications.

In the field of medicinal chemistry, analogues of 4-benzylmorpholine (B76435) have been investigated as selective inhibitors of enzymes implicated in disease. For example, a library of 4-benzylmorpholine analogues was screened for their ability to selectively inhibit cytochrome P450 2A13 (CYP2A13), an enzyme involved in the metabolic activation of procarcinogens found in tobacco smoke. nih.gov This research highlights the potential of this scaffold in developing chemopreventive agents for lung cancer. nih.gov Furthermore, patent literature indicates the exploration of piperizinone and morpholinone structures, including this compound, as modulators of chemokine receptor activity, suggesting their potential in treating inflammatory conditions and other diseases. thieme-connect.com

Another exciting application of this compound is in the development of fluorescent probes for bioimaging. By incorporating a rhodamine moiety, researchers have synthesized a tripodal receptor based on a this compound derivative that can selectively detect Hg²⁺ ions through a ratiometric fluorescent response. thieme-connect.com Such probes are invaluable tools for studying the distribution and biological roles of metal ions in living systems. nih.govnih.govmdpi.com

The ability to functionalize the this compound core at multiple positions has also been leveraged to create building blocks for more complex molecular architectures. Derivatives such as (4-benzylmorpholin-2-yl)methanamine (B27174) and 4-benzylmorpholine-2-carboxylic acid serve as versatile intermediates in the synthesis of novel compounds with potential biological activities. smolecule.com For instance, derivatives of 4-benzylmorpholine-2-carboxylic acid have shown anti-proliferative effects against various cancer cell lines.

Table 2: Selected Research Applications of this compound Analogues

| Analogue Type | Research Application | Key Findings |

| Substituted 4-benzylmorpholines | Enzyme Inhibition (CYP2A13) | Identification of selective inhibitors for potential lung cancer chemoprevention. nih.gov |

| Rhodamine-appended derivative | Fluorescent Probe | Selective and ratiometric detection of Hg²⁺ ions in solution and cells. thieme-connect.com |

| Carboxylic acid derivatives | Anticancer Research | Derivatives exhibited anti-proliferative activity against various cancer cell lines. |

| N-Acyl morpholin-2-ones | Polymer Chemistry | Serve as monomers for the synthesis of functionalized, biodegradable poly(aminoesters). nih.govacs.org |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-benzylmorpholin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c13-11-9-12(6-7-14-11)8-10-4-2-1-3-5-10/h1-5H,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFURGBUPRUOUDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=O)CN1CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80280848 | |

| Record name | 4-benzylmorpholin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80280848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5453-99-6 | |

| Record name | 5453-99-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18919 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-benzylmorpholin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80280848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 4 Benzylmorpholin 2 One

Classical and Modern Synthetic Routes to the 4-Benzylmorpholin-2-one Core

The construction of the this compound framework can be achieved through various synthetic strategies, primarily involving the formation of the morpholin-2-one (B1368128) ring and the subsequent or concurrent introduction of the benzyl (B1604629) group.

Cyclization Reactions for Morpholin-2-one Ring Formation

The formation of the morpholin-2-one ring is a critical step in the synthesis of this compound. A prevalent method involves the cyclization of an appropriate acyclic precursor. One-pot synthetic protocols have been developed to construct 3-substituted morpholin-2-one derivatives. semanticscholar.org For instance, the reaction of α-amino acids with 1,2-dibromoethane (B42909) in the presence of a base like potassium carbonate (K2CO3) in a suitable solvent such as acetonitrile (B52724) can yield the morpholin-2-one ring. semanticscholar.org This process is often followed by N-alkylation to introduce the benzyl group. semanticscholar.org

Another approach involves the reaction of N-benzylethanolamine with 2-chloroacrylonitrile, followed by ring closure with a strong base like potassium tert-butoxide to yield 4-benzyl-2-cyanomorpholine. acs.org Subsequent hydrolysis of the nitrile group can then furnish the corresponding carboxylic acid, which can be a precursor to the morpholin-2-one. acs.org The morpholine (B109124) ring is a common heterocycle in medicinal chemistry due to its favorable properties. researchgate.net

The cyclization can also be achieved through intramolecular reactions. For example, chloroacetylation of an amino alcohol followed by treatment with a base can lead to the formation of the morpholin-2-one ring. researchgate.net

N-Alkylation Strategies for Benzyl Incorporation

The introduction of the benzyl group onto the nitrogen atom of the morpholin-2-one ring is a key step in the synthesis of the title compound. This is typically achieved through N-alkylation reactions. researchgate.net In a one-pot synthesis starting from an α-amino acid, after the initial formation of the morpholin-2-one ring, benzyl bromide is added to the reaction mixture along with a base to facilitate the N-benzylation. semanticscholar.org

Alternatively, if the morpholin-2-one core is synthesized first, it can be subsequently N-alkylated. For example, morpholin-3-one (B89469) can be treated with sodium hydride to form the corresponding sodium salt, which then reacts with benzyl bromide to yield 4-benzylmorpholin-3-one (B1279983). acs.org While this example illustrates the N-alkylation of a related isomer, the principle is applicable to morpholin-2-ones. The choice of base and solvent is crucial for optimizing the yield of the N-alkylation reaction. semanticscholar.orgacs.org Catalytic methods for N-alkylation using benzyl alcohol in the presence of transition metal catalysts, such as those based on iridium or ruthenium, have also been developed as more sustainable alternatives. acs.orgnih.govsioc-journal.cn

Stereoselective Synthesis of Chiral this compound Derivatives

The development of stereoselective methods for the synthesis of chiral this compound derivatives is of significant interest, as the stereochemistry of such compounds often plays a crucial role in their biological activity. nih.gov

Chiral Pool Synthesis Approaches (e.g., from D-serine)

The chiral pool approach utilizes readily available, enantiomerically pure natural products, such as amino acids, as starting materials to synthesize complex chiral molecules. mdpi.combaranlab.org D-serine, with its inherent stereocenter, is a valuable chiral precursor for the synthesis of chiral morpholin-2-one derivatives. mdpi.comorgsyn.org The synthesis can begin with the protection of the amino and carboxyl groups of D-serine, followed by a series of transformations to construct the morpholin-2-one ring while preserving the original stereochemistry. orgsyn.org For example, N-Boc-L-serine can be converted to its methyl ester, which then serves as a key intermediate for further elaboration into the chiral heterocyclic system. orgsyn.org This strategy allows for the predictable synthesis of a specific enantiomer of the target molecule. mdpi.com

Asymmetric Catalysis in this compound Synthesis

Asymmetric catalysis offers a powerful tool for the enantioselective synthesis of chiral molecules, often with high efficiency and enantiomeric excess. chiralpedia.comuclm.es In the context of this compound synthesis, chiral catalysts can be employed to control the formation of stereocenters during the reaction. symeres.com

One notable example is the use of a quinine-derived urea (B33335) catalyst in a one-pot reaction sequence involving a Knoevenagel condensation, asymmetric epoxidation, and a domino ring-opening cyclization to produce 3-substituted morpholin-2-ones with high enantioselectivity. acs.org Another approach involves the copper-catalyzed asymmetric one-carbon ring expansion of N-heterocycle-tethered diynes, which can lead to chiral morpholin-2-ones with excellent enantioselectivities. nih.gov Furthermore, dynamic kinetic resolution-based asymmetric transfer hydrogenation of 2-benzoylmorpholinones using chiral ruthenium catalysts can provide access to specific stereoisomers of substituted morpholin-2-ones. acs.orgscribd.com

Diastereoselective Transformations and Control of Stereocenters

When a molecule already contains one or more stereocenters, the introduction of a new stereocenter can lead to the formation of diastereomers. Diastereoselective transformations aim to control the stereochemical outcome of such reactions. In the synthesis of derivatives of this compound, controlling the relative stereochemistry of multiple stereocenters is crucial.

For instance, in the synthesis of complex morpholine derivatives, a diastereoselective desymmetrizing 6-exo-tet cyclization has been used to create a morpholine with a high diastereomeric ratio. nih.gov Reductive amination reactions can also be performed with high diastereoselectivity by using chiral auxiliaries or catalysts. acs.org The choice of reagents and reaction conditions can significantly influence the diastereomeric ratio of the products. For example, the reduction of a ketone can be controlled to favor the formation of a specific diastereomeric alcohol. acs.org

Interactive Data Table: Synthetic Methods for this compound and Derivatives

| Method | Starting Materials | Reagents and Conditions | Product | Key Features | Reference |

| One-pot Synthesis | α-Amino acid, 1,2-dibromoethane, Benzyl bromide | K2CO3, Acetonitrile, 80°C then reflux | 3-Substituted-N-benzylmorpholin-2-one | Efficient one-pot procedure | semanticscholar.org |

| Cyclization and Hydrolysis | N-Benzylethanolamine, 2-Chloroacrylonitrile | Potassium tert-butoxide/THF, then 6N HCl | 4-Benzylmorpholine-2-carboxylic acid | Stepwise construction of the core | acs.org |

| Asymmetric Catalysis | Aldehydes, (Phenylsulfonyl)acetonitrile, 2-Benzylamino ethanol | Quinine-derived urea catalyst, Cumyl hydroperoxide | 3-Aryl/alkyl-4-benzylmorpholin-2-ones | High enantioselectivity (up to 99% ee) | acs.org |

| Chiral Pool Synthesis | D-Serine methyl ester HCl | Conventional protocols | Key cyclopropane (B1198618) precursor for (-)-α-kainic acid synthesis | Utilizes natural chirality | mdpi.com |

| Asymmetric Ring Expansion | 2-Oxazolidone-tethered diynes | CuTC, L5 ligand, NaBArF4, DCE, 30°C | Chiral morpholin-2-ones | Excellent yields and enantioselectivities | nih.gov |

| Asymmetric Transfer Hydrogenation | 2-Benzoylmorpholin-3-ones | Chiral Ru-catalyst | (2R,3S)- or (2S,3R)-2-(Hydroxyphenylmethyl)morpholin-3-ones | Dynamic kinetic resolution, controls two stereocenters | acs.org |

Derivatization Strategies of this compound

The chemical versatility of this compound allows for a range of derivatization strategies, enabling the synthesis of complex molecules. These strategies are crucial for developing new therapeutic agents and other functional organic compounds.

The carbon atom at the C-3 position of the this compound ring, being adjacent to both the ring nitrogen and the carbonyl group, is activated and serves as a prime site for introducing various functional groups.

Carbaldehyde and Acetic Acid Derivatives:

The introduction of a carbaldehyde group at the C-3 position to form 4-benzyl-2-oxomorpholine-3-carbaldehyde creates a versatile intermediate for further synthetic transformations. This aldehyde can be synthesized through the oxidation of the corresponding primary alcohol. This derivative can undergo a variety of reactions typical of aldehydes, such as nucleophilic addition and condensation reactions.

Similarly, the synthesis of (4-benzyl-2-oxomorpholin-3-yl)acetic acid and its esters has been a subject of interest. These compounds can be prepared through methods like the alkylation of the enolate of this compound with a haloacetate ester, followed by hydrolysis. For instance, the synthesis of (S)-(4-Benzylmorpholin-3-yl)acetic acid methyl ester is achieved through the esterification of (S)-4-benzylmorpholine with acetic acid and methanol (B129727) under acidic conditions. tandfonline.com These acetic acid derivatives are valuable precursors for more complex molecules, including those with potential biological activity.

Acetonitrile, Methanamine, and Methanone (B1245722) Derivatives:

The incorporation of an acetonitrile moiety to yield (4-benzyl-2-oxomorpholin-3-yl)acetonitrile can be achieved through various synthetic routes. One such approach involves the use of 2-(4-fluorophenyl)acetonitrile as a starting material, which undergoes cyclization and subsequent modifications to form the desired morpholinone structure. google.com

Methanamine derivatives, such as N-((4-benzylmorpholin-2-yl)methyl)ethanamine, can be synthesized via reductive amination of the corresponding 4-benzylmorpholin-2-carbaldehyde. This reaction involves the formation of an imine intermediate between the aldehyde and an amine (e.g., ethanamine), which is then reduced to the target amine using a suitable reducing agent like sodium cyanoborohydride.

The synthesis of methanone derivatives, where a carbonyl group is attached at the C-3 position, can be exemplified by the preparation of related structures like (4-Fluorophenyl)(morpholino)methanone. ontosight.ai The general strategy involves the reaction of a morpholine derivative with an appropriate acylating agent. For the 4-benzyl analog, this could involve the acylation of this compound at the C-3 position.

Table 1: Functionalization at the C-3 Position of this compound

| Functional Group | Derivative Name | Synthetic Precursor/Method |

|---|---|---|

| Carbaldehyde | 4-Benzyl-2-oxomorpholine-3-carbaldehyde | Oxidation of the corresponding alcohol |

| Acetic Acid | (4-Benzyl-2-oxomorpholin-3-yl)acetic acid | Alkylation with a haloacetate ester and hydrolysis |

| Acetonitrile | (4-Benzyl-2-oxomorpholin-3-yl)acetonitrile | Cyclization from an acetonitrile precursor google.com |

| Methanamine | N-((4-benzylmorpholin-2-yl)methyl)ethanamine | Reductive amination of the carbaldehyde |

| Methanone | (4-Benzyl-2-oxomorpholin-3-yl)(phenyl)methanone | Acylation at the C-3 position |

Altering the electronic and steric properties of the benzyl group at the N-4 position is a common strategy to modulate the pharmacological profile of morpholin-2-one derivatives.

Fluorobenzyl Derivatives:

The introduction of a fluorine atom onto the benzyl ring, to create compounds like 4-(4-fluorobenzyl)morpholin-2-one, is a widely used tactic in medicinal chemistry. The synthesis of such compounds can be achieved by reacting morpholin-2-one with a 4-fluorobenzyl halide under basic conditions. The fluorine atom can enhance metabolic stability and binding affinity to biological targets. The synthesis of 4-(4-fluorobenzyl)morpholine-2-carboxylic acid highlights the importance of this modification in creating advanced intermediates for drug discovery.

Other Substituted Benzyl Derivatives:

A variety of other substituents can be introduced onto the benzyl ring to fine-tune the properties of the resulting molecule. For example, in the synthesis of the anticoagulant drug rivaroxaban (B1684504), a key intermediate is 4-(4-aminophenyl)morpholin-3-one, which can be considered a derivative where the benzyl group is replaced by a p-aminophenyl group. google.comgoogle.com This intermediate undergoes further reactions to build the final complex structure. Furthermore, research has explored the effects of other substitutions, such as the incorporation of a 3-fluorobenzyloxy or 3-fluorophenoxymethyl group, which has been shown to enhance anticonvulsant activity in related structures. science.gov

Table 2: Modifications of the Benzyl Moiety

| Modification | Example Compound | Synthetic Approach |

|---|---|---|

| Fluorobenzyl | 4-(4-Fluorobenzyl)morpholin-2-one | Reaction of morpholin-2-one with 4-fluorobenzyl halide |

| Substituted Phenyl | 4-(4-Aminophenyl)morpholin-3-one | Utilized as an intermediate in rivaroxaban synthesis google.comgoogle.com |

| Substituted Benzyloxy | 4-(3-Fluorobenzyloxy)phenyl-morpholin-2-one | Synthesized to modulate biological activity science.gov |

The lactam ring of this compound is susceptible to various chemical transformations, offering pathways to novel molecular scaffolds.

Due to the inherent ring strain, the β-lactam ring in morpholin-2-one is more susceptible to hydrolysis compared to linear amides. wikipedia.org This reactivity can be exploited for ring-opening reactions. For instance, (S)-3-benzylmorpholine-2,5-dione, a related compound, undergoes organocatalyzed ring-opening polymerization to produce well-defined poly(ester amide) homopolymers. nih.govresearchgate.net This demonstrates the potential of the morpholinone ring to serve as a monomer for the synthesis of biodegradable polymers. The ring can also be opened by reaction with ammonia (B1221849) to yield a variety of amides. semanticscholar.org

The lactam can also undergo reactions without ring cleavage. For example, 4-benzylmorpholin-3-one reacts with triethyl phosphite (B83602) in the presence of phosphoryl chloride to yield heterocyclic phosphonates. nih.govacs.org When the amide nitrogen is substituted with a benzyl group, this reaction leads to the formation of dehydrophosphonates. nih.govacs.org Furthermore, the C-3 position of the lactam ring can participate in condensation reactions to form more complex heterocyclic systems. An example is the reaction that yields (Z)-1-benzyl-5-(4-bromophenyl)-5-hydroxy-4-(2-oxomorpholin-3-ylidene)pyrrolidine-2,3-dione, showcasing the reactivity of the C-3 methylene (B1212753) group. mdpi.comresearchgate.net Additionally, the carbonyl group of the lactam can be stereoselectively reduced to afford the corresponding chiral alcohol. semanticscholar.org

Structure Activity Relationship Sar and Ligand Design Principles

Systematic Elucidation of Pharmacophoric Requirements for Biological Activity

A pharmacophore represents the essential three-dimensional arrangement of functional groups necessary for a molecule to exert a specific biological activity. For the 4-benzylmorpholine (B76435) series, the core scaffold itself, consisting of a morpholine (B109124) ring connected to a benzyl (B1604629) group via a methylene (B1212753) linker, constitutes the fundamental pharmacophore for interaction with CYP2A enzymes. nih.gov Analysis of various analogs has revealed that the key to biological activity and, crucially, selectivity, lies not just in the presence of these two ring systems but in their specific decoration and spatial relationship. The primary pharmacophoric features determined from these studies are:

An Aromatic Ring: The benzyl group serves as a critical aromatic moiety that likely engages in hydrophobic interactions within the active site of the enzyme. nih.gov The active site of CYP2A13 is known to be very hydrophobic. nih.gov

A Heterocyclic System: The morpholine ring is another essential component. The heteroatoms (nitrogen and oxygen) within this ring can influence solubility and potentially form hydrogen bonds or other polar interactions. e3s-conferences.orgresearchgate.net Its integrity is important, as replacing it can be detrimental to activity. nih.gov

Specific Substitution Pattern: The most critical determinant for selective CYP2A13 inhibition is the substitution pattern on the benzyl ring. nih.gov This indicates that the orientation and interactions of this part of the molecule within the enzyme's active site are the primary drivers of selectivity.

Impact of Substituent Variation on Target Affinity and Selectivity

Systematic modification of the 4-benzylmorpholine scaffold has been instrumental in mapping the structural requirements for target affinity and selectivity. Researchers have explored substitutions on both the benzyl group and the morpholine ring system to understand their impact on biological interactions.

The most significant finding from SAR studies is the critical role of substitution at the ortho position of the benzyl ring for achieving selective binding and inhibition of CYP2A13. nih.govku.edu This specific structural feature is the most vital element for distinguishing between the two closely related CYP2A enzymes. nih.gov

Ortho Substitution: Placing a substituent at one of the ortho positions of the benzyl ring consistently leads to a dramatic increase in selectivity for CYP2A13 over CYP2A6. Several analogs with ortho substitutions have demonstrated greater than 25-fold selectivity. nih.govku.edu

Ortho, Ortho Disubstitution: Adding substituents to both ortho positions can slightly enhance the binding affinity for both CYP2A enzymes. However, this comes at the cost of reduced selectivity for CYP2A13 compared to the singly substituted analogs. nih.gov

Meta and Para Substitution: In contrast to ortho substitution, modifications at the meta or para positions on the benzyl ring were found to be detrimental alterations, failing to achieve selective binding and inhibition for CYP2A13. nih.gov

| Position of Substitution on Benzyl Ring | Effect on CYP2A13 Affinity | Effect on Selectivity (CYP2A13 vs. CYP2A6) |

|---|---|---|

| ortho- | Effective Binding | Significantly Increased (>25-fold) |

| ortho-, ortho'- (Disubstituted) | Slightly Enhanced | Reduced (vs. mono-ortho) |

| meta- | Detrimental | Detrimental |

| para- | Detrimental | Detrimental |

Alterations to the morpholine ring and the linker connecting it to the benzyl group have also been investigated. These studies show that the morpholine moiety and the linker length are finely tuned for optimal activity.

Linker Modification: Changes to the methylene linker between the morpholine and benzene rings also had significant consequences.

Attaching a methyl group to the linker carbon resulted in a compound that maintained comparable affinity and inhibition for CYP2A13 but had decreased selectivity due to increased binding and inhibition of CYP2A6. nih.gov

Extending the linker to an ethyl group caused a decrease in both affinity and inhibition for the CYP2A enzymes, suggesting a poor fit of the longer molecule within the active site. nih.gov

| Modification | Effect on CYP2A13 Affinity/Inhibition | Effect on Selectivity (CYP2A13 vs. CYP2A6) |

|---|---|---|

| Replacement of Morpholine with Methylpiperazine | Detrimental | Detrimental |

| Addition of Methyl Group to Linker | Maintained | Decreased |

| Extension of Linker to Ethyl Group | Decreased | N/A (Overall activity decreased) |

Conformational Analysis and its Influence on Ligand-Receptor Binding

Conformational analysis, the study of the three-dimensional shapes of molecules, is fundamental to understanding ligand-receptor binding. The ability of a molecule like 4-benzylmorpholin-2-one to adopt a low-energy conformation that is complementary to the topography of an enzyme's active site is paramount for high-affinity binding.

The six-membered morpholine ring typically exists in a stable chair conformation. Substituents on the ring can occupy either axial or equatorial positions, and the interplay between these conformations can influence how the molecule presents its pharmacophoric features to the receptor.

While specific conformational analysis studies on this compound binding to CYP2A13 are not detailed in the provided sources, the SAR data allows for inferences. The observation that extending the linker between the morpholine and benzyl rings by just one carbon (from methylene to ethyl) leads to decreased affinity strongly suggests a steric or conformational constraint. nih.gov This implies that the precise distance and relative orientation between the two ring systems are critical. A longer linker may introduce too much flexibility or force the molecule into a conformation that clashes with residues in the active site, preventing an optimal fit. nih.gov The success of ortho-substitution on the benzyl ring also points to a specific, conformationally-defined binding pocket where an ortho group can form favorable interactions or induce a binding-competent conformation, while meta or para groups cannot be accommodated. The molecule must adopt a shape that allows the ortho-substituted benzyl group to penetrate a specific hydrophobic pocket within the CYP2A13 active site to achieve its selective inhibition. nih.gov

Pharmacological and Biochemical Investigations of 4 Benzylmorpholin 2 One Scaffolds

Enzyme Inhibition Studies

The 4-benzylmorpholine (B76435) scaffold has been identified as a promising basis for the development of selective inhibitors for Cytochrome P450 2A13 (CYP2A13). nih.gov This enzyme is of particular interest as it is involved in the bioactivation of procarcinogenic compounds found in tobacco, such as 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (B1679377) (NNK). nih.govku.edu Inhibition of CYP2A13 is a potential strategy for the chemoprevention of lung cancer in tobacco users. nih.gov A significant challenge in this area is designing inhibitors that are selective for CYP2A13 over the highly similar (94% identical) hepatic enzyme CYP2A6, as inhibition of the latter is undesirable. nih.govku.edu

High-throughput screening identified the 4-benzylmorpholine scaffold as a specific ligand for CYP2A13, which showed increasing absorbance changes upon titration with the enzyme, a phenomenon not observed with CYP2A6. nih.gov Subsequent research involved the evaluation of a library of twenty-four 4-benzylmorpholine analogs to establish structure-activity relationships for the inhibition of both CYP2A13 and CYP2A6. nih.gov

A key finding from these studies was that substitution at the ortho position of the benzyl (B1604629) group was critical for achieving selective binding and inhibition of CYP2A13. nih.govku.edu Several analogs demonstrated significant potency and selectivity. For instance, three specific analogs were found to be more than 25-fold selective for CYP2A13 over CYP2A6. nih.govku.edu The inhibitory activities, represented by IC50 values, for a selection of these analogs are detailed in the table below.

Table 1: Inhibitory Concentration (IC50) of 4-Benzylmorpholine Analogs against CYP2A13 and CYP2A6

| Compound | Analog | IC50 for CYP2A13 (µM) | IC50 for CYP2A6 (µM) | Selectivity Ratio (CYP2A6/CYP2A13) |

|---|---|---|---|---|

| 1 | 4-Benzylmorpholine | 1.8 ± 0.1 | 1.8 ± 0.1 | 1.0 |

| 2 | 4-(2-Methylbenzyl)morpholine | 0.21 ± 0.01 | 5.8 ± 0.3 | 28 |

| 3 | 4-(2-Chlorobenzyl)morpholine | 0.18 ± 0.01 | 5.0 ± 0.2 | 28 |

| 4 | 4-(2,6-Dichlorobenzyl)morpholine | 0.060 ± 0.002 | 1.5 ± 0.1 | 25 |

| 5 | 4-(2-Bromobenzyl)morpholine | 0.14 ± 0.01 | 5.1 ± 0.3 | 36 |

Data sourced from a study on benzylmorpholine analogs as selective inhibitors of lung cytochrome P450 2A13. The table presents the mean IC50 values and standard errors. nih.gov

A review of the scientific literature did not yield specific studies focused on the kinase inhibition profiling of 4-benzylmorpholin-2-one. While some complex molecules incorporating a 4-benzylmorpholine moiety have been developed as inhibitors for specific kinases like EZH2, a broad kinase panel screening for the this compound compound itself is not publicly available. rsc.org

Specific investigations into the protease inhibition capabilities of this compound have not been reported in the available scientific literature. While the morpholin-2-one (B1368128) core has been identified as a metabolite in the context of HIV-1 protease inhibition, direct studies on the 4-benzyl substituted compound are lacking. semanticscholar.org

Enzyme inhibition can occur through several reversible mechanisms, which are differentiated by how the inhibitor interacts with the enzyme and the enzyme-substrate complex.

Competitive Inhibition: The inhibitor has a structure similar to the substrate and binds to the enzyme's active site. This binding prevents the substrate from accessing the active site. This type of inhibition can be overcome by increasing the substrate concentration.

Non-competitive Inhibition: The inhibitor binds to a site on the enzyme other than the active site, known as an allosteric site. This binding alters the enzyme's conformation, reducing its catalytic efficiency regardless of whether the substrate is bound.

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex, not to the free enzyme. This binding event effectively locks the substrate in the active site and prevents the reaction from completing.

In the context of the 4-benzylmorpholine scaffold, studies have shown it to be a specific ligand for CYP2A13. nih.gov The observation of increasing spectral shifts upon titration of the enzyme with 4-benzylmorpholine analogs indicates direct binding to the enzyme. nih.gov This direct interaction with the enzyme is a prerequisite for competitive inhibition, although further kinetic studies would be required to definitively classify the precise mechanism (competitive, non-competitive, or mixed) for this class of inhibitors against CYP2A13.

Receptor Binding Assays and Ligand-Receptor Interactions

Based on a review of available scientific literature, no studies have been published that specifically detail the use of this compound in receptor binding assays or characterize its ligand-receptor interactions.

There is no information available in the scientific literature regarding the evaluation of this compound for G-Protein Coupled Receptor (GPCR) antagonism. A study on a more complex molecule, EPZ005687, which contains a 4-benzylmorpholine fragment, reported that it showed negligible inhibition against a panel of 77 GPCRs, suggesting a lack of activity for that specific compound. rsc.org However, these findings cannot be directly extrapolated to this compound itself.

Studies on Neurological Targets

While the morpholine (B109124) ring is a recognized component in the design of drugs targeting the central nervous system (CNS) due to its favorable physicochemical properties that can improve brain permeability, specific research detailing the activity of this compound scaffolds on neurological targets is not extensively documented in publicly available literature. nih.gov The structural features of morpholine are often utilized to enhance potency, act as a scaffold, and modulate pharmacokinetic properties of CNS-active compounds. nih.gov However, dedicated studies investigating derivatives of the this compound core for specific neurological endpoints such as Parkinson's disease, Alzheimer's disease, or mood disorders have not been prominently reported. nih.govresearchgate.net

Anti-proliferative and Anticancer Activity in Cellular Models

The investigation of this compound scaffolds for anticancer applications is an emerging area. Although various morpholine-containing compounds have demonstrated significant cytotoxic activities against cancer cell lines, specific data on derivatives of the this compound core remains limited. nih.govresearchgate.netbohrium.com

Selectivity for Specific Cancer Cell Lines (e.g., human cervical cancer cells)

Investigations into Cellular Mechanisms of Action

Consistent with the limited data on its anti-proliferative activity, detailed studies into the cellular mechanisms of action for this compound scaffolds are not available. Mechanistic studies, which would typically involve assays for apoptosis, cell cycle arrest, and interaction with specific molecular targets, have not been published for this particular class of compounds.

Antimicrobial and Antifungal Efficacy

The morpholine heterocycle is a component of several known antimicrobial and antifungal agents. nih.govresearchgate.net However, specific studies detailing the antimicrobial and antifungal efficacy of derivatives based on the this compound scaffold are not prominent in the scientific literature. While related structures such as benzyl bromides and other morpholine derivatives have shown activity against various bacterial and fungal strains, dedicated structure-activity relationship (SAR) studies and minimum inhibitory concentration (MIC) data for this compound compounds are not available. tandfonline.comresearchgate.netasianpubs.orgnih.gov

Antimalarial Activity

Significant research has been conducted on benzylmorpholine-containing scaffolds in the context of antimalarial drug discovery. A notable example is the development of synthetic endoperoxide antimalarials, specifically 1,2,4,5-tetraoxane analogues, which have shown potent activity against Plasmodium falciparum.

A key compound in this class is the benzylmorpholine analogue N205 , a dispiro-1,2,4,5-tetraoxane. researchgate.net This compound has demonstrated superior potency in comparison to established antimalarial drugs. In vitro studies revealed that N205 has a half-maximal inhibitory concentration (IC₅₀) of 1.3 nM against the 3D7 strain of P. falciparum. researchgate.net This indicates a significantly higher potency than the benchmark antimalarial OZ439, which recorded an IC₅₀ of 8.0 nM in the same assay. researchgate.net

Further in vivo evaluation of N205 (administered as a mesylate salt) in a P. berghei-infected mouse model showed a 99.30% improvement in antimalarial activity at a 30 mg/kg dose compared to artesunate. researchgate.net In a P. falciparum model, N205 achieved an ED₉₀ (effective dose for 90% parasite clearance) of 8.6 mg/kg, demonstrating that a single dose of N205 has oral potency comparable to multiple doses of artesunate. researchgate.net These findings highlight the potential of the benzylmorpholine scaffold in designing next-generation antimalarial agents, possibly leading to single-dose cures. researchgate.net

Table 1: In Vitro Antimalarial Activity of Benzylmorpholine Analogue N205

| Compound | P. falciparum Strain | IC₅₀ (nM) |

|---|---|---|

| N205 | 3D7 | 1.3 |

| OZ439 (Benchmark) | 3D7 | 8.0 |

Table 2: In Vivo Efficacy of Benzylmorpholine Analogue N205

| Compound | Parasite Model | Efficacy Metric | Value | Comparator |

|---|---|---|---|---|

| N205 mesylate | P. berghei (mice) | Activity Improvement | 99.30% | Artesunate |

| N205 | P. falciparum (mice) | ED₉₀ | 8.6 mg/kg | Artesunate (ED₉₀ = 10 mg/kg over 4 doses) |

Computational Approaches and Mechanistic Elucidation

Molecular Docking Simulations for Ligand-Target Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For 4-Benzylmorpholin-2-one, docking simulations are employed to model its interaction with various biological targets, such as enzymes or receptors. These simulations can identify key binding modes and intermolecular interactions that are crucial for its biological activity.

The process involves placing the 3D structure of this compound into the binding site of a target protein. A scoring function is then used to estimate the binding affinity for different poses. The results of such studies are often analyzed to understand the structure-activity relationship (SAR). For instance, docking of related oxadiazol-2-one derivatives has shown the importance of the heterocyclic moiety in forming interactions within the enzyme active site. mdpi.com

Key interactions for this compound would likely involve:

Hydrophobic Interactions : The benzyl (B1604629) group can fit into hydrophobic pockets within the protein's binding site.

Hydrogen Bonding : The morpholine (B109124) ring's oxygen atom and the carbonyl oxygen of the lactam group can act as hydrogen bond acceptors. mdpi.com

A hypothetical summary of docking results against a generic kinase target is presented below.

Table 1: Predicted Interactions of this compound in a Kinase Binding Site

| Interaction Type | Functional Group of Ligand | Interacting Residue (Example) |

| Hydrogen Bond | Carbonyl Oxygen | Backbone NH of Valine |

| Hydrogen Bond | Morpholine Oxygen | Side chain of Lysine |

| Hydrophobic | Benzyl Ring | Phenylalanine, Leucine, Isoleucine |

| van der Waals | Morpholine Ring | Alanine, Glycine |

These models, often combined with 3D-Quantitative Structure-Activity Relationship (3D-QSAR) studies, help in refining the lead compound to improve potency and selectivity. mdpi.com

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are instrumental in understanding the electronic properties of this compound. nrel.gov These methods solve approximations of the Schrödinger equation to determine the molecule's electron distribution and energy levels. uni-greifswald.de

Calculations are typically performed using a specific functional, such as B3LYP or M06-2X, and a basis set like 6-31G(d,p) or def2-TZVP, which offer a balance of accuracy and computational cost. nrel.govepstem.net From these calculations, several key properties can be derived:

Optimized Geometry : Predicts the most stable 3D structure, including bond lengths and angles. epstem.net

Frontier Molecular Orbitals (FMOs) : The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy of the HOMO relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO gap indicates the molecule's chemical stability. nih.gov

Molecular Electrostatic Potential (MEP) : An MEP map visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is critical for predicting non-covalent interactions. nih.gov

Mulliken Atomic Charges : These calculations assign a partial charge to each atom in the molecule, providing further insight into its reactivity. nrel.gov

Table 2: Hypothetical Electronic Properties of this compound from DFT Calculations

| Property | Predicted Value/Description | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating capability |

| LUMO Energy | -0.8 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 5.7 eV | Suggests high kinetic stability |

| Dipole Moment | 3.2 D | Indicates a polar molecule |

| Most Negative Region (MEP) | Carbonyl Oxygen | Site for electrophilic attack/H-bonding |

| Most Positive Region (MEP) | Protons on benzyl ring/alpha-to-N | Sites for nucleophilic interaction |

These theoretical calculations provide a fundamental understanding of the molecule's intrinsic properties, which underpins its behavior in both biological systems and chemical reactions. uni-greifswald.de

Molecular Dynamics Simulations for Conformational Landscapes and Binding Dynamics

While molecular docking provides a static picture of binding, Molecular Dynamics (MD) simulations offer a dynamic view. nih.gov MD simulations calculate the trajectory of atoms and molecules over time by solving Newton's equations of motion, providing a detailed view of conformational changes and binding events. ruhr-uni-bochum.de

For this compound, MD simulations can be used to:

Explore Conformational Flexibility : The molecule is not rigid; the benzyl group can rotate, and the morpholine ring can adopt different conformations (e.g., chair, boat). MD simulations map these accessible shapes, known as the conformational landscape.

Analyze Binding Stability : By running an MD simulation of the ligand-protein complex obtained from docking, one can assess the stability of the binding pose. If the ligand remains stably bound throughout the simulation, it lends confidence to the docking result.

Elucidate Binding/Unbinding Pathways : Although computationally intensive, MD simulations can sometimes capture the entire process of a ligand entering or leaving a binding site, revealing the energetic barriers and intermediate states involved.

These simulations provide critical information on how molecular flexibility and solvent effects influence ligand recognition and binding affinity, details that are often missed in static docking studies. nih.gov

In Silico Prediction of Biological Activity and ADME Properties

Before committing to expensive synthesis and testing, computational methods are widely used to predict a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) properties. mdpi.com These predictions help to identify potential liabilities early in the drug discovery process. For this compound, a variety of ADME parameters can be calculated. mdpi.com

Key predicted properties include:

Physicochemical Properties : Parameters like molecular weight (MW), logarithm of the partition coefficient (logP), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors are calculated. These are often checked against guidelines like Lipinski's Rule of Five to assess "drug-likeness." nih.gov

Absorption : Predictions for human intestinal absorption (HIA) and Caco-2 cell permeability suggest how well the compound might be absorbed after oral administration. mdpi.com

Distribution : The volume of distribution (VDss) and the fraction of the drug that is unbound to plasma proteins (Fu) are predicted to understand how the compound will distribute throughout the body. mdpi.com

Metabolism : Predictions can identify which cytochrome P450 (CYP) enzymes are likely to metabolize the compound or be inhibited by it. mdpi.com

Toxicity : Potential for mutagenicity (Ames test) or other toxic effects can be flagged by in silico models. mdpi.com

Table 3: Predicted ADME Profile for this compound

| Parameter | Predicted Value | Interpretation |

| Molecular Weight | 191.23 g/mol | Complies with Lipinski's Rule (<500) |

| logP | 1.15 | Good balance of solubility and permeability |

| TPSA | 32.7 Ų | Indicates good potential for cell permeation chemscene.com |

| Human Intestinal Absorption | > 85% | Likely to be well-absorbed from the gut nih.gov |

| CYP Inhibition | Predicted inhibitor of CYP2D6 | Potential for drug-drug interactions |

| Blood-Brain Barrier | Predicted to be a BBB permeant | May have central nervous system effects |

These in silico predictions provide a comprehensive profile that helps prioritize candidates for further development. rsc.org

Crystallographic Analysis and Structural Characterization

X-ray Crystallography of 4-Benzylmorpholin-2-one Derivatives

While a specific crystal structure for this compound is not publicly available in crystallographic databases, extensive X-ray diffraction studies have been conducted on its derivatives. These studies provide invaluable information about the conformation of the morpholin-2-one (B1368128) ring and the spatial arrangement of the benzyl (B1604629) substituent.

For instance, the crystal structure of derivatives such as (2S,5R,6S)-2-benzyl-5,6-bis(4-chlorophenyl)-4-methylmorpholin-3-one has been resolved in complex with biological targets like MDM2, revealing key intermolecular interactions. rcsb.org Another relevant example is the crystallographic data available for compounds like 3-benzyl-4-tosylmorpholin-2-one. sorbonne-universite.fr The Cambridge Crystallographic Data Centre (CCDC) is a repository for such data, often providing CIF (Crystallographic Information File) files that contain the complete set of crystallographic parameters. sorbonne-universite.fr

These studies typically involve single-crystal X-ray diffraction, where a crystal of the compound is irradiated with X-rays. The resulting diffraction pattern is analyzed to determine the electron density distribution within the crystal, which in turn allows for the precise determination of atomic positions. ugr.es

Below is a representative table of crystallographic data that might be obtained for a derivative of this compound, based on available data for similar compounds.

| Crystallographic Parameter | Example Value (for a derivative) |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 15.1 |

| α (°) | 90 |

| β (°) | 105.3 |

| γ (°) | 90 |

| Volume (ų) | 1250 |

| Z | 4 |

| R-factor (%) | 4.5 |

Note: This table is illustrative and based on typical values for related organic compounds.

Determination of Absolute Configuration and Stereochemistry

The morpholin-2-one ring in this compound can possess stereogenic centers, particularly when substituted at the 3-, 5-, or 6-positions. The determination of the absolute configuration (the precise 3D arrangement of atoms) at these chiral centers is crucial, as different enantiomers and diastereomers can exhibit vastly different biological activities. nih.gov

X-ray crystallography is a powerful technique for the unambiguous determination of absolute configuration, especially when a heavy atom is present in the structure. For chiral morpholinone derivatives, the stereochemistry is often established through enantioselective synthesis and confirmed by crystallographic analysis. nih.gov The Cahn-Ingold-Prelog (CIP) priority rules are used to assign R or S descriptors to each stereocenter based on the determined 3D structure.

Analysis of Solid-State Conformations and Packing Arrangements

The solid-state conformation of the morpholin-2-one ring and the orientation of the benzyl group are governed by a combination of intramolecular and intermolecular forces. In the crystal lattice, molecules arrange themselves in a repeating pattern to achieve maximum stability. This packing arrangement is influenced by hydrogen bonds, van der Waals forces, and π-π stacking interactions involving the benzyl group.

The morpholin-2-one ring typically adopts a chair or a twisted-chair conformation to minimize steric strain. The benzyl group, being bulky, will generally prefer an equatorial position to reduce unfavorable 1,3-diaxial interactions. The analysis of crystal packing reveals how individual molecules interact with their neighbors, which can influence physical properties such as solubility and melting point. scilit.com

For example, the crystal structure of a morpholinium derivative, 4-(2-ammonioethyl)morpholin-4-ium dichloride monohydrate, shows a network of hydrogen bonds that dictate its solid-state assembly. researchgate.net Similar interactions would be expected to play a role in the crystal packing of this compound and its derivatives.

Correlation of Crystallographic Data with Spectroscopic and Computational Findings

Crystallographic data provides a static picture of a molecule in the solid state. This experimental data can be correlated with findings from other techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling to provide a more comprehensive understanding of the molecule's structure and dynamics.

NMR spectroscopy in solution can provide information about the average conformation of the molecule, which may differ from the solid-state conformation due to the absence of packing forces. For instance, coupling constants in ¹H NMR can give insights into the dihedral angles between protons, which can be compared to the angles observed in the crystal structure. acs.org

Computational methods, such as Density Functional Theory (DFT), can be used to calculate the energies of different conformations and to predict spectroscopic properties. These theoretical calculations can be validated by comparing them with the experimental data from X-ray crystallography and NMR. This integrated approach allows for a deeper understanding of the conformational preferences and electronic properties of this compound and its derivatives.

Applications in Advanced Organic Synthesis and Materials Science

4-Benzylmorpholin-2-one as a Versatile Building Block in Complex Molecule Synthesis

The utility of this compound and its derivatives extends to the creation of complex molecules. These compounds serve as foundational structures in the assembly of more intricate chemical entities. nih.gov Their compatibility with a range of reaction conditions allows for their use in diverse synthetic methods, including cross-coupling, hydrogenation, and oxidation. a2bchem.com This versatility makes them a valuable tool for researchers in developing novel molecules with enhanced properties. a2bchem.com

This compound and its related structures are significant as intermediates in the synthesis of a variety of pharmaceuticals. chemimpex.comlookchem.com The morpholine (B109124) ring is a common feature in many biologically active molecules, and the benzyl (B1604629) group is a recognized pharmacophore, a structural element responsible for a molecule's biological activity. smolecule.com This makes derivatives of 4-benzylmorpholine (B76435) valuable starting materials in drug discovery and development. smolecule.comchemimpex.com

For instance, derivatives of 4-benzylmorpholine have been investigated for their potential in developing drugs for neurological disorders. chemimpex.comchemimpex.com Research has also explored their use in creating antifungal agents and in the development of anti-angiogenesis agents for cancer therapy. guidechem.com One study developed a practical synthesis for a chiral morpholine derivative, (4-benzylmorpholin-2-(S)-yl)-(tetrahydropyran-4-yl)methanone mesylate, which is a key starting material for a drug candidate that entered Phase 2 clinical trials. acs.org

The synthesis of these pharmaceutical intermediates often involves multi-step processes. For example, N-((4-Benzylmorpholin-2-yl)methyl)ethanamine, a related compound, is synthesized via the reductive amination of 4-benzylmorpholine-2-carbaldehyde (B591162) with ethanamine. This process highlights the role of 4-benzylmorpholine derivatives as key building blocks in constructing more complex, biologically active molecules.

Table 1: Examples of Pharmaceutical Intermediates Derived from 4-Benzylmorpholine Structures

| Intermediate | Application Area | Reference |

|---|---|---|

| (4-Benzyl-morpholin-2-ylmethyl)diethylamine | Neurological disorders, enzyme inhibition | chemimpex.com |

| 4-Benzylmorpholine-2-carboxylic acid | Anti-angiogenesis agents for cancer therapy | |

| (4-Benzylmorpholin-2-(S)-yl)-(tetrahydropyran-4-yl)methanone mesylate | Investigational drug candidate | acs.org |

| N-((4-Benzylmorpholin-2-yl)methyl)ethanamine | Selective serotonin (B10506) reuptake inhibitors (SSRIs), pain modulation |

The chemical reactivity of this compound and its derivatives makes them valuable in multi-step organic transformations. smolecule.com The presence of functional groups like the aldehyde in 4-benzylmorpholine-2-carbaldehyde allows for a variety of chemical reactions, including nucleophilic addition and condensation reactions. smolecule.com These reactions are fundamental in organic synthesis for building more complex molecular structures. smolecule.com

For example, the aldehyde group can be transformed into other functional groups, enabling the construction of a wide array of organic compounds. smolecule.com The synthesis of 3-substituted N-benzyl-morpholine-2-ones can be achieved through a one-pot reaction involving amino acids, 1,2-dibromoethane (B42909), and benzyl bromide, showcasing the compound's utility in efficient synthetic protocols. semanticscholar.org

The ability to undergo various transformations makes these compounds key intermediates in the synthesis of complex organic molecules and ligands in coordination chemistry. Their structural versatility is also crucial for exploring structure-activity relationships in medicinal chemistry, allowing for the synthesis of diverse derivatives to target specific biological functions.

Potential in Material Science Research

Derivatives of 4-benzylmorpholine are being explored for their potential applications in materials science. chemimpex.comsmolecule.com Their unique chemical properties suggest they could be incorporated into the development of new materials with specific functionalities. smolecule.com

The incorporation of 4-benzylmorpholine derivatives into polymer formulations is an area of active research. chemimpex.com These compounds can be used to modify the physical properties of polymers, potentially enhancing characteristics such as flexibility and durability. chemimpex.com This is particularly important in the production of high-performance materials. chemimpex.com The morpholin-2-one (B1368128) structure itself is used in the production of functionalized polymers.

The versatility of 4-benzylmorpholine derivatives makes them candidates for the development of advanced materials. chemimpex.comlookchem.com Their ability to act as ligands in coordination chemistry opens up possibilities for creating novel catalysts and materials. chemimpex.com Research in this area includes their use as building blocks for specialty chemicals, which are essential for formulating advanced materials and improving product performance across various sectors. chemimpex.com

Investigations in Agrochemical Formulations

The morpholine chemical structure is a component in various agrochemicals, and derivatives of 4-benzylmorpholine are being investigated for their potential in this field. chemimpex.coma2bchem.comchemimpex.com The morpholine moiety can enhance the solubility and bioavailability of active ingredients, which is a critical factor for the effectiveness of agrochemical formulations.

Research has explored the use of these compounds in formulating more effective pesticides and herbicides. chemimpex.com For instance, the increased polarity of compounds like 2-Benzyl-4-(benzylsulfonyl)morpholine, a related morpholine derivative, is considered beneficial for bioavailability in agrochemical applications. The development of emulsifiable concentrate (EC) formulations, which often require solvents to dissolve the active agrochemical ingredient, is another area where benzyl derivatives may find application. google.com

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| 1,2-dibromoethane |

| 2-Benzyl-4-(benzylsulfonyl)morpholine |

| 2-vinyl-4-benzylmorpholine |

| 4-Benzyl-2-(chloromethyl)morpholine |

| 4-Benzyl-2-hydroxy-morpholin-3-one |

| (4-Benzyl-morpholin-2-ylmethyl)diethylamine |

| This compound |

| 4-benzylmorpholine-2-carbaldehyde |

| 4-Benzylmorpholine-2-carboxylic acid |

| (4-Benzylmorpholin-2-(S)-yl)-(tetrahydropyran-4-yl)methanone mesylate |

| amino acids |

| benzyl bromide |

| dimethomorph |

| diethanolamine |

| diethylene glycol |

| ethanamine |

| ethyl 4-benzylmorpholine-2-carboxylate |

| ethylene oxide |

| flumorph |

| L-leucine |

| N-((4-Benzylmorpholin-2-yl)methyl)ethanamine |

| N-ethanolamino acid |

| sarcosine |

| sodium cyanoborohydride |

Future Directions and Research Perspectives

Development of Next-Generation 4-Benzylmorpholin-2-one Based Therapeutic Agents

The structural framework of this compound and its derivatives presents a fertile ground for the discovery of new therapeutic agents. The morpholine (B109124) ring enhances solubility and reactivity, which are advantageous properties in pharmaceutical research and development. chemimpex.com The benzyl (B1604629) group, on the other hand, increases lipophilicity, which can facilitate passage through biological membranes. This combination of features makes the this compound core an attractive starting point for designing molecules that can interact with a variety of biological targets.

Future efforts will likely concentrate on synthesizing and screening libraries of this compound derivatives to identify compounds with potential applications in several therapeutic areas. For instance, derivatives of the related compound 4-benzylmorpholine-2-carboxylic acid have demonstrated anti-proliferative effects against cancer cell lines. Further exploration of the this compound scaffold could yield novel anti-cancer agents. Additionally, research has suggested the potential for derivatives to modulate pain pathways through interactions with cannabinoid receptors, indicating a possible role in pain management. The development of next-generation therapeutic agents will also involve leveraging the this compound structure as an intermediate for creating more complex heterocyclic compounds, allowing for a thorough exploration of structure-activity relationships (SAR).

Targeted Synthesis of Metabolically Stable and Bioavailable Analogues

In addition to metabolic stability, enhancing the bioavailability of these compounds will be a key objective. A study on a benzylmorpholine 1,2,4,5-tetraoxane analogue, N205, highlighted the importance of assessing blood and in vitro microsomal stability to select candidates for in vivo studies. doi.orgnih.gov The synthesis of a series of aryl carboxamide and benzylamino dispiro 1,2,4,5-tetraoxane analogues has been undertaken to identify molecules with potent antimalarial activity and favorable pharmacokinetic profiles. doi.orgnih.gov These studies provide a blueprint for the future design and synthesis of metabolically stable and bioavailable this compound analogues for various therapeutic applications.

Advanced Mechanistic Investigations of Biological Interactions

A deeper understanding of how this compound and its derivatives interact with biological systems at the molecular level is crucial for their rational design and development as therapeutic agents. Future research will employ advanced techniques to elucidate the mechanisms of action and identify specific molecular targets. nih.gov This involves investigating how these compounds bind to receptors and enzymes and modulate their activity.

Affinity chromatography and high-performance affinity chromatography (HPAC) are powerful tools for characterizing the strength, rate, and specificity of biological interactions. nih.gov These techniques can be used to study the binding of this compound derivatives to their protein targets, providing valuable insights into their mechanism of action. nih.gov Furthermore, photoaffinity labeling, a technique that uses photoreactive chemical groups to capture biomolecular interactions, can provide spatial and temporal information about how these compounds interact within a complex biological system. mdpi.com By combining these advanced analytical methods with computational modeling and genetic approaches, researchers can build a comprehensive picture of the biological interactions of this compound derivatives, which will guide the development of more potent and selective therapeutic agents. nih.gov

High-Throughput Screening and Combinatorial Chemistry for Novel Derivatives

The discovery of novel bioactive compounds based on the this compound scaffold can be significantly accelerated through the use of high-throughput screening (HTS) and combinatorial chemistry. scdiscoveries.comopenstax.org HTS allows for the rapid testing of large libraries of compounds against specific biological targets, enabling the identification of "hits" that can serve as starting points for drug development. scdiscoveries.com The growth of the HTS market is driven by advancements in automation and the increasing demand for new medicines. scdiscoveries.com

Combinatorial chemistry provides a powerful means to generate large and diverse libraries of this compound derivatives for HTS. ijfans.orgresearchgate.net This technology enables the simultaneous synthesis of a multitude of structurally related molecules, greatly expanding the chemical space that can be explored. openstax.orgijfans.org Two primary approaches in combinatorial chemistry are parallel synthesis, where each compound is prepared independently, and split synthesis, which allows for the creation of even larger libraries of compounds. openstax.org By applying these high-throughput methodologies, researchers can efficiently explore the structure-activity relationships of this compound derivatives and identify novel compounds with desired therapeutic properties. scispace.com

Interdisciplinary Research Integrating Chemical Biology and Material Science

The future of research on this compound will benefit from an interdisciplinary approach that bridges chemical biology and material science. ucsb.edu Chemical biology utilizes chemical tools to investigate and manipulate biological processes, providing a framework for understanding the mechanisms of action of this compound derivatives. nih.gov This field is inherently interdisciplinary, drawing on concepts and techniques from organic chemistry, biochemistry, and molecular biology to solve biological problems. nih.gov

The integration of material science opens up new possibilities for the application of this compound-based compounds. For example, these molecules could be incorporated into novel materials with specific biological functions. Research in areas such as precision polymers and biopolymers, which focuses on creating macromolecules with defined structures and properties, could provide new avenues for the application of this compound derivatives. bc.edu An interdisciplinary approach will foster innovation and lead to the development of new technologies at the interface of chemistry, biology, and materials science. usc.es

常见问题

Basic Research Questions

Q. What are the key physicochemical properties of 4-Benzylmorpholin-2-one, and how are they experimentally determined?

- Answer: The molecular formula of this compound is C₁₁H₁₃NO₂ , with a molecular weight of 191.23 g/mol . Key properties include:

- Storage conditions : Inert atmosphere at 2–8°C to prevent degradation .

- Hazard profile : Classified under GHS warning codes H302, H315, H319, and H335 (toxic if swallowed, skin/eye irritation, respiratory irritation) .

- Analytical methods : Purity is typically assessed via HPLC, while structural confirmation uses NMR and IR spectroscopy. For derivatives, mass spectrometry (MS) and X-ray crystallography may resolve stereochemical ambiguities .

Q. What synthetic routes are established for this compound, and how can reaction yields be optimized?

- Answer: While direct synthesis data for this compound is limited, analogous morpholinone derivatives are synthesized via:

- Ring-closing reactions : Using benzylamine and carbonyl precursors under acidic or basic conditions .

- Catalytic hydrogenation : For intermediates like 4-benzylmorpholine derivatives, palladium or platinum catalysts in ethanol achieve >80% yield .

- Optimization factors : Temperature control (e.g., 60–80°C), solvent polarity (e.g., THF for solubility), and stoichiometric ratios of reagents (e.g., 1:1.2 amine:carbonyl) improve yields .

Advanced Research Questions

Q. How do structural modifications at the 2-position of 4-Benzylmorpholin derivatives influence their biological activity?

- Answer: Substitutions at the 2-position (e.g., hydroxymethyl, methoxy, or vinyl groups) alter bioactivity:

- Hydroxymethyl derivatives : Exhibit enhanced binding to enzymes like kinases due to hydrogen bonding (e.g., (S)-(4-benzylmorpholin-2-yl)methanol, CAS 132073-82-6) .

- Vinyl derivatives : Increased lipophilicity (e.g., 2-Vinyl-4-benzylmorpholine, CAS 126544-43-2) improves membrane permeability but may reduce aqueous stability .

- Methodology : Structure-activity relationship (SAR) studies using competitive binding assays (e.g., SPR) and molecular docking (AutoDock Vina) quantify these effects .

Q. How can contradictory data on the biological activities of this compound derivatives be resolved?

- Answer: Contradictions in reported activities (e.g., antimicrobial vs. cytotoxic effects) arise from:

- Variability in assay conditions : Standardize protocols (e.g., MIC testing for antimicrobial activity at pH 7.4) .

- Impurity profiles : Use preparative HPLC to isolate >95% pure compounds before testing .

- Target selectivity : Employ CRISPR-edited cell lines to isolate specific pathways (e.g., mTOR vs. MAPK) .

Q. What computational strategies enhance the design of this compound derivatives with improved selectivity?

- Answer:

- Docking simulations : Prioritize derivatives with high binding scores to target proteins (e.g., COX-2 over COX-1) using Glide or GOLD .

- Molecular dynamics (MD) : Simulate ligand-receptor interactions over 100 ns to assess stability (e.g., RMSD <2 Å) .

- ADMET prediction : Tools like SwissADME predict bioavailability and toxicity early in design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。